molecular formula C10H14F3N3 B1481513 (1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine CAS No. 1401234-32-9

(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

Cat. No. B1481513
CAS RN: 1401234-32-9
M. Wt: 233.23 g/mol
InChI Key: YJTIBONSALJFAP-UHFFFAOYSA-N
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Description

“(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine” is a chemical compound with the molecular formula C10H14F3N3 . It has a molecular weight of 233.23 g/mol.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11F3N2/c10-9(11,12)8-5-6-14(13-8)7-3-1-2-4-7/h5-7H,1-4H2 . This indicates the presence of a cyclopentyl group, a trifluoromethyl group, and a pyrazolyl group in the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.23 g/mol. The InChI code is 1S/C9H11F3N2/c10-9(11,12)8-5-6-14(13-8)7-3-1-2-4-7/h5-7H,1-4H2 , which provides information about the molecular structure.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed ambient-temperature synthesis techniques for pyrazole derivatives, showcasing efficient methods for producing these compounds. For instance, the synthesis of novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine demonstrated an 81% yield, highlighting advances in condensation reactions using methanol and magnesium sulfate as a drying agent (Becerra, Cobo, & Castillo, 2021).

Coordination Chemistry

Studies on Cobalt(II) complexes containing pyrazolyl-based ligands have elucidated the structural dynamics between four-coordinate and five-coordinate complexes. The research contributes to understanding the geometric configurations and potential applications in catalysis and material science (Choi et al., 2015).

Cytotoxicity and Biological Activity

Research into trifluoromethyl-substituted pyrazole derivatives for cytotoxicity against human leukocytes has expanded the knowledge base on the therapeutic potential of these compounds. The studies provide valuable insights into the design of new therapeutic agents with specific biological activities (Bonacorso et al., 2016).

Regioselective Synthesis

Advancements in the regioselective synthesis of pyrazole derivatives using 1,3-dipolar cycloaddition approaches contribute significantly to the field of organic chemistry, offering a versatile pathway for creating various pharmacologically relevant compounds (Alizadeh, Moafi, & Zhu, 2015).

Mechanoluminescent Materials

Research into Pt(II) complexes with pyrazolate chelates has unveiled their potential in mechanoluminescent materials and efficient white OLEDs. This opens new avenues in materials science for developing advanced lighting and display technologies (Huang et al., 2013).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It’s possible that the compound could have biological activity, given the presence of the pyrazole moiety, which is found in various biologically active compounds .

Future Directions

The future directions for this compound are not specified in the available resources. Given the presence of the pyrazole moiety, it could be of interest in medicinal chemistry for the development of new pharmaceuticals .

properties

IUPAC Name

[2-cyclopentyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3/c11-10(12,13)9-5-8(6-14)16(15-9)7-3-1-2-4-7/h5,7H,1-4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTIBONSALJFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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